(2E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid
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Overview
Description
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid typically involves the reaction of 6-chloroindole with acetamidoacrylic acid under specific reaction conditions. The process may include steps such as halogenation, acylation, and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, adherence to safety and environmental regulations is crucial in industrial settings to minimize the impact on the environment and ensure worker safety .
Chemical Reactions Analysis
Types of Reactions
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted indole derivatives .
Scientific Research Applications
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid include other indole derivatives such as indole-3-acetic acid, indole-3-carbinol, and 3,3’-diindolylmethane .
Uniqueness
What sets (E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid apart from other similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
66920-59-0 |
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Molecular Formula |
C13H11ClN2O3 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
(E)-2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H11ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-6,15H,1H3,(H,16,17)(H,18,19)/b12-4+ |
InChI Key |
SECOIPRQPZCVBL-UUILKARUSA-N |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CNC2=C1C=CC(=C2)Cl)/C(=O)O |
Canonical SMILES |
CC(=O)NC(=CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
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